molecular formula C6H12ClF2NO B6223754 1-[3-(difluoromethyl)oxolan-3-yl]methanamine hydrochloride CAS No. 2763756-26-7

1-[3-(difluoromethyl)oxolan-3-yl]methanamine hydrochloride

Cat. No.: B6223754
CAS No.: 2763756-26-7
M. Wt: 187.61 g/mol
InChI Key: DYHBWZOBVZRSFY-UHFFFAOYSA-N
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Description

1-[3-(difluoromethyl)oxolan-3-yl]methanamine hydrochloride is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of a difluoromethyl group attached to an oxolane ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(difluoromethyl)oxolan-3-yl]methanamine hydrochloride typically involves the difluoromethylation of oxolane derivatives. One common method includes the reaction of oxolane with difluoromethylating agents under controlled conditions. The reaction is often catalyzed by metal-based catalysts to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced reactors and continuous flow systems. These methods ensure consistent quality and high throughput, which are essential for commercial applications .

Chemical Reactions Analysis

Types of Reactions

1-[3-(difluoromethyl)oxolan-3-yl]methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various fluorinated derivatives, which are valuable in pharmaceutical and agrochemical industries .

Scientific Research Applications

1-[3-(difluoromethyl)oxolan-3-yl]methanamine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(difluoromethyl)oxolan-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(difluoromethyl)oxolan-3-yl]methanamine hydrochloride is unique due to its specific difluoromethylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

2763756-26-7

Molecular Formula

C6H12ClF2NO

Molecular Weight

187.61 g/mol

IUPAC Name

[3-(difluoromethyl)oxolan-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C6H11F2NO.ClH/c7-5(8)6(3-9)1-2-10-4-6;/h5H,1-4,9H2;1H

InChI Key

DYHBWZOBVZRSFY-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(CN)C(F)F.Cl

Purity

95

Origin of Product

United States

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